molecular formula C28H22N6OS2 B10882616 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide

2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B10882616
M. Wt: 522.6 g/mol
InChI Key: IHHGATIQTUFZAO-UHFFFAOYSA-N
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Description

2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features both triazinoindole and thiazole moieties, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.

    Coupling of the Two Moieties: The final step involves coupling the triazinoindole and thiazole moieties through a sulfanyl linkage, typically using thiol-ene click chemistry or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, compounds containing triazinoindole and thiazole moieties have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities, particularly in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored, including its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The triazinoindole moiety might interact with DNA or proteins, while the thiazole ring could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: This compound shares the triazinoindole core but lacks the thiazole moiety.

    3-(3-Butenylthio)-5H-[1,2,4]triazino[5,6-B]indole: Another derivative with a different substituent on the triazinoindole core.

Uniqueness

The uniqueness of 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide lies in its dual heterocyclic structure, combining both triazinoindole and thiazole moieties. This combination can potentially enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22N6OS2

Molecular Weight

522.6 g/mol

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C28H22N6OS2/c1-18-24(20-12-6-3-7-13-20)30-27(37-18)29-23(35)17-36-28-31-26-25(32-33-28)21-14-8-9-15-22(21)34(26)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,29,30,35)

InChI Key

IHHGATIQTUFZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C6=CC=CC=C6

Origin of Product

United States

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